4-Cyano-2-nitrophenyl benzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143206-00-2 |
|---|---|
Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
(4-cyano-2-nitrophenyl) benzoate |
InChI |
InChI=1S/C14H8N2O4/c15-9-10-6-7-13(12(8-10)16(18)19)20-14(17)11-4-2-1-3-5-11/h1-8H |
InChI Key |
OZOOHJYCNGYBOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Computational and Theoretical Chemistry Studies
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics of 4-Cyano-2-nitrophenyl benzoate (B1203000) are fundamental to its reactivity and physical properties. Computational methods provide a powerful lens through which to view the distribution of electrons and the nature of the molecular orbitals.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a important tool in the study of nitrophenyl benzoate derivatives. While specific DFT data for 4-Cyano-2-nitrophenyl benzoate is not extensively published, studies on closely related compounds, such as para-substituted nitrophenyl benzoates, offer significant insights. For these molecules, DFT calculations have been employed to determine Mulliken charges at the carbonyl carbon, which are indicative of the local charge density and play a crucial role in the rate of reactions like hydrolysis semanticscholar.org. The electron-withdrawing nature of the cyano and nitro groups in this compound is expected to significantly influence the electron density distribution across the molecule.
In a study of a sulfonamide compound containing a 4-nitrophenyl moiety, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to compute structural and spectroscopic data, which showed good agreement with experimental results mdpi.com. Similar levels of theory are applicable to this compound to predict its geometric parameters, vibrational frequencies, and electronic properties. The calculated properties for analogous compounds lend confidence to the predictive power of DFT for this specific molecule.
| Parameter | Predicted Value/Observation | Significance |
| Mulliken Charge (Carbonyl C) | Influenced by substituents | Correlates with hydrolytic reaction rates semanticscholar.org |
| Geometric Parameters | Computable via DFT | Provides optimized molecular structure |
| Spectroscopic Data | Good agreement with experiment | Validates computational method |
Molecular Electron Density Theory (MEDT)
Molecular Electron Density Theory (MEDT) provides a modern framework for understanding chemical reactivity, positing that the capacity for electron density to change determines molecular reactivity mdpi.com. An MEDT study on the Lewis acid-catalyzed decomposition of nitroethyl benzoate, another related ester, revealed a two-step mechanism involving a zwitterionic intermediate researchgate.net. This analysis, performed at the B3LYP(PCM)/6-31+G(d) computational level, highlights the utility of MEDT in elucidating complex reaction mechanisms researchgate.net. The bonding evolution theory (BET) analysis within this study further detailed the sequence of bond formation and cleavage during the reaction researchgate.net. For this compound, an MEDT approach could similarly map out the electronic changes along a reaction coordinate, for instance, during nucleophilic attack, providing a detailed picture of the reaction dynamics.
Reaction Pathway Modeling and Transition State Characterization
Understanding the transformation of reactants to products requires a detailed mapping of the reaction pathway, including the high-energy transition states.
Kinetic studies on the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates have been compared with their oxygen ester counterparts, 4-nitrophenyl X-substituted benzoates researchgate.net. These studies show that the reactivity is highly dependent on the nature of the substituents researchgate.net. For reactions of 4-nitrophenyl benzoates with 4-chlorophenol, the formation of a cyclic transition state has been proposed researchgate.net. The characterization of such transition states often involves frequency calculations to confirm the presence of a single imaginary frequency, which is indicative of a true transition state.
Solvation Models and Explicit Solvent Molecule Effects
The solvent environment can profoundly impact reaction pathways and rates. Computational models account for these effects in two primary ways: through implicit continuum models or by including explicit solvent molecules. The Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit model for calculating aqueous solvation free energies semanticscholar.org.
For more accurate predictions, a hybrid approach that combines a quantum mechanical (QM) treatment of the solute with a molecular mechanics (MM) description of a large number of explicit solvent molecules (QM/MM) can be employed. This method is particularly adept at capturing specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining reaction outcomes. The failure of some DFT/PCM calculations to reproduce certain solvent effects underscores the importance of considering explicit solvent molecules in specific cases miami.edu.
Energy Barriers and Reaction Coordinates
The energy barrier, or activation energy, determines the rate of a chemical reaction. Computational methods can calculate these barriers by locating the transition state on the potential energy surface and determining its energy relative to the reactants. For the hydrolysis of p-nitrophenyl butyrate (B1204436) by a lipase, computational calculations were used to examine the high-energy tetrahedral intermediates that resemble the transition states of the acylation and deacylation steps diva-portal.org.
The reaction coordinate represents the progress of a reaction from reactants to products. By mapping the energy of the system along this coordinate, a reaction energy profile can be constructed, which visually represents the energy barriers and intermediates. For substituted 4-nitrophenyl benzoates, Hammett plots, which correlate reaction rates with substituent constants, have been used to model kinetic trends and infer changes in the rate-determining step semanticscholar.org.
| Reaction Parameter | Computational Approach | Insights Gained |
| Transition State Geometry | Frequency Calculations | Confirmation of transition state structure diva-portal.org |
| Solvation Energy | Continuum Models (e.g., CPCM) / QM/MM | Understanding of solvent effects on reactivity semanticscholar.orgmiami.edu |
| Activation Energy | Energy difference between reactants and transition state | Prediction of reaction rates |
| Reaction Mechanism | Hammett Plots / MEDT | Elucidation of rate-determining steps and electronic changes semanticscholar.orgresearchgate.net |
Intermolecular Interaction Analysis in Solid State
The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces. Understanding these interactions is crucial for predicting the physical properties of the solid material.
In a study of the related compound 4-Formyl-2-nitrophenyl benzoate, the crystal structure revealed that the aromatic rings form a dihedral angle of 46.37 (8)°. The molecules in the crystal are intertwined by weak C-H...O interactions, which form helical chains researchgate.net. The central ester moiety is nearly planar and its orientation relative to the phenyl rings is a key structural feature researchgate.net.
For another analog, 2-(4-nitrophenyl)-2-oxoethyl benzoate, Hirshfeld surface analysis was used to visualize and quantify intermolecular contacts nih.gov. This analysis showed that O...H, H...H, C...H, and C...C contacts are the most significant, with O...H interactions playing a major role in the molecular packing nih.gov. The shape-index and curvedness plots derived from the Hirshfeld surface provide detailed information about the nature of the molecular packing, such as the presence of planar stacking nih.gov. Similar analyses for this compound would be expected to reveal the role of the cyano and nitro groups in directing the crystal packing through specific intermolecular interactions.
| Structural Feature | Observation in Analogous Compounds | Implication for this compound |
| Dihedral Angle (between rings) | 46.37 (8)° in 4-Formyl-2-nitrophenyl benzoate researchgate.net | Influences molecular conformation and packing |
| Intermolecular Interactions | Weak C-H...O interactions forming helical chains researchgate.net | Potential for similar hydrogen bonding networks |
| Hirshfeld Surface Analysis | O...H contacts are predominant (35.9%) nih.gov | Cyano and nitro groups likely involved in strong interactions |
| Crystal Packing | Offset π–π stacking observed nih.gov | Aromatic stacking is expected to be a feature |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR and ¹³C NMR for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR are primary tools for assigning the hydrogen and carbon framework of a molecule. For 4-Cyano-2-nitrophenyl benzoate (B1203000), the distinct electronic environments of the benzoate and the substituted phenyl rings give rise to a characteristic set of signals.
The ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons on both rings. The protons of the benzoate moiety would typically appear as a set of multiplets in the downfield region. The protons on the 4-cyano-2-nitrophenyl ring system are expected to be further downfield due to the electron-withdrawing effects of the nitro and cyano groups, resulting in a distinct splitting pattern.
The ¹³C NMR spectrum will complement the proton data by providing signals for each unique carbon atom. The carbonyl carbon of the ester group is expected to have a characteristic chemical shift in the range of 160-170 ppm. The aromatic carbons will appear in the 110-150 ppm region, with the carbons attached to the electron-withdrawing nitro and cyano groups, as well as the ester oxygen, showing distinct downfield shifts. The carbon of the cyano group itself will have a characteristic signal in the 115-120 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Cyano-2-nitrophenyl benzoate (Note: These are predicted values based on analogous structures, as specific experimental data for this compound is not readily available in the cited literature.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~164 |
| Benzoate Ring CH | ~7.5-8.2 | ~128-134 |
| Benzoate Ring C (ipso to C=O) | - | ~129 |
| 4-Cyano-2-nitrophenyl Ring CH | ~7.9-8.5 | ~125-145 |
| 4-Cyano-2-nitrophenyl Ring C (ipso to O) | - | ~148 |
| 4-Cyano-2-nitrophenyl Ring C (ipso to NO₂) | - | ~140 |
| 4-Cyano-2-nitrophenyl Ring C (ipso to CN) | - | ~110 |
| Cyano (C≡N) | - | ~117 |
2D NMR Techniques for Connectivity
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.
A COSY spectrum would reveal the coupling relationships between adjacent protons within the benzoate and the 4-cyano-2-nitrophenyl rings, confirming their respective spin systems. The HSQC experiment would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals for all protonated carbons. Finally, the HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is particularly crucial for establishing the connectivity between the benzoate carbonyl group and the 4-cyano-2-nitrophenyl ring through the ester linkage, as it would show a correlation from the protons on the 4-cyano-2-nitrophenyl ring to the carbonyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₄H₇N₂O₄), the exact mass can be calculated and compared to the experimentally determined value. This comparison serves as a critical confirmation of the molecular formula.
Table 2: Calculated Exact Mass for this compound
| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |
| C₁₄H₇N₂O₄ | [M]⁺ | 267.0399 |
| C₁₄H₈N₂O₄ | [M+H]⁺ | 268.0478 |
| C₁₄H₇N₂NaO₄ | [M+Na]⁺ | 290.0298 |
An experimental HRMS measurement matching one of these calculated values to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
Fragmentation Pattern Analysis for Structural Features
In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. For this compound, key fragmentation pathways would be expected. A primary fragmentation would likely be the cleavage of the ester bond, leading to the formation of a benzoyl cation (m/z 105) and a 4-cyano-2-nitrophenolate radical or anion. Further fragmentation of the benzoyl cation could lead to the loss of carbon monoxide, yielding a phenyl cation (m/z 77). The fragmentation of the 4-cyano-2-nitrophenyl portion would also produce characteristic ions.
Coupled Techniques (GC-MS, LC-MS) for Mixture Analysis
When dealing with reaction mixtures or assessing the purity of a sample, coupling chromatographic separation with mass spectrometry is highly effective. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the separation of individual components in a mixture before they are introduced into the mass spectrometer for analysis. This is particularly useful for identifying any impurities or byproducts from the synthesis of this compound, ensuring that the characterized compound is of high purity.
Infrared (IR) and Raman Spectroscopy
Infrared and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify functional groups and probe the molecular structure of a compound. The vibrational modes of this compound are determined by the collective motions of its constituent atoms.
Vibrational Mode Assignment and Functional Group Confirmation
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its distinct functional groups: the cyano (-C≡N) group, the nitro (-NO₂) group, the ester (-COO-) linkage, and the substituted benzene (B151609) rings. By comparing with known data for similar compounds, a detailed assignment of the principal vibrational modes can be proposed.
The cyano group is anticipated to show a strong, sharp absorption band in the IR spectrum and a corresponding intense signal in the Raman spectrum in the region of 2240-2220 cm⁻¹. This band is due to the C≡N stretching vibration and its position is sensitive to the electronic environment.
The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically found in the 1550-1500 cm⁻¹ region, and a symmetric stretch (ν_s(NO₂)) appearing between 1370-1330 cm⁻¹. Both bands are generally strong in the IR spectrum.
The ester functional group is characterized by a strong C=O stretching vibration (ν(C=O)), which is expected to appear in the range of 1750-1730 cm⁻¹. Additionally, two C-O stretching vibrations are anticipated: a ν(C-O-C) asymmetric stretch around 1280-1240 cm⁻¹ and a symmetric stretch near 1100-1000 cm⁻¹.
The aromatic rings will produce a series of bands. C-H stretching vibrations are expected above 3000 cm⁻¹. C=C stretching vibrations within the rings typically appear in the 1600-1450 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations will also be present in the fingerprint region (below 1300 cm⁻¹).
An interactive data table summarizing the predicted vibrational modes for this compound is presented below, based on analogies with related molecules.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Functional Group |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Medium | Aromatic Rings |
| C≡N Stretch | 2240-2220 | Strong | Strong | Cyano |
| C=O Stretch | 1750-1730 | Strong | Medium | Ester |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong | Medium to Strong | Aromatic Rings |
| Asymmetric NO₂ Stretch | 1550-1500 | Strong | Medium | Nitro |
| Symmetric NO₂ Stretch | 1370-1330 | Strong | Weak | Nitro |
| Asymmetric C-O-C Stretch | 1280-1240 | Strong | Medium | Ester |
| Symmetric C-O-C Stretch | 1100-1000 | Medium | Weak | Ester |
| Aromatic C-H Bending | 900-670 | Strong | Medium | Aromatic Rings |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
Electronic Absorption Spectra and Chromophore Characterization
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of its chromophoric systems: the nitrophenyl group and the cyanophenyl group. The benzene ring itself exhibits π → π* transitions, which are modified by the presence of the electron-withdrawing nitro and cyano groups, and the ester linkage.
The nitrophenyl moiety is a strong chromophore. The nitro group, being a powerful electron-withdrawing group, causes a bathochromic (red) shift of the benzene π → π* transitions. It is anticipated that this compound will exhibit strong absorption bands in the UV region, likely with maxima (λ_max) between 250 and 350 nm. These absorptions correspond to π → π* transitions within the aromatic systems. The presence of the cyano group, also an electron-withdrawing group, will further influence the energy of these transitions.
Studies of Charge Transfer Bands
In molecules containing both electron-donating and electron-withdrawing groups attached to a conjugated system, intramolecular charge transfer (ICT) bands can be observed in the UV-Vis spectrum. In this compound, both the nitro and cyano groups are strong electron acceptors. The benzoate portion of the molecule can act as a π-electron system.
It is plausible that the UV-Vis spectrum of this compound will display a charge transfer band. This transition would involve the promotion of an electron from a molecular orbital primarily located on the benzoate ring to an orbital with significant character on the nitrophenyl or cyanophenyl ring. Such ICT bands are often broad and can extend into the longer wavelength region of the UV spectrum. The exact position and intensity of this band would be sensitive to solvent polarity.
X-ray Crystallography
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Absolute Structure Determination
While no specific single crystal X-ray diffraction data for this compound has been reported in the searched literature, the expected molecular structure can be inferred from related compounds. The molecule is composed of a central benzoate core with a 4-cyanophenyl group and a 2-nitrophenyl group attached to the ester oxygen and carbonyl carbon, respectively.
The molecule is not expected to be perfectly planar. There will likely be a significant dihedral angle between the planes of the two phenyl rings due to steric hindrance and the flexibility of the ester linkage. The ester group itself is generally planar. The nitro group may be slightly twisted out of the plane of its attached phenyl ring to minimize steric interactions with adjacent atoms.
A hypothetical data table of crystallographic parameters is provided below to illustrate the type of information that would be obtained from a single crystal X-ray diffraction study. These values are based on typical ranges observed for similar organic molecules.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 8-12 |
| b (Å) | 10-15 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1500-2500 |
| Z | 4 or 8 |
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
A definitive understanding of the molecular geometry of this compound would be achieved through the analysis of its bond lengths, bond angles, and dihedral angles, typically obtained from single-crystal X-ray diffraction data. This analysis provides a precise three-dimensional map of the atoms within the molecule.
Bond angles would define the shape of the molecule. The angles around the sp2-hybridized carbon atoms of the benzene rings are expected to be close to 120°. Any significant deviations could indicate steric strain within the molecule. The dihedral angles, which describe the rotation around single bonds, are particularly crucial for understanding the molecule's conformation. Key dihedral angles would include the torsion angle between the planes of the two phenyl rings and the orientation of the nitro and cyano groups relative to their respective aromatic rings.
A representative, though hypothetical, data table for bond lengths and angles is presented below to illustrate how such data would be organized.
Interactive Data Table: Hypothetical Bond Lengths and Angles for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C(1) | C(2) | Expected ~1.39 Å | |
| Bond Length | C(7) | O(1) | Expected ~1.20 Å | |
| Bond Length | N(1) | O(2) | Expected ~1.22 Å | |
| Bond Angle | C(1) | C(7) | O(1) | Expected ~120° |
| Dihedral Angle | C(2) | C(1) | O(3) | C(8) |
Crystallographic Packing and Intermolecular Interactions
The arrangement of molecules in the solid state, known as crystallographic packing, is governed by a variety of intermolecular interactions. For this compound, a combination of forces would be anticipated to dictate the crystal lattice. The presence of the polar nitro and cyano groups, as well as the ester linkage, would likely lead to significant dipole-dipole interactions.
Time-Resolved Spectroscopy for Photophysical Dynamics
Picosecond Fluorescence Decays
Time-resolved fluorescence spectroscopy, specifically the measurement of picosecond fluorescence decays, is a powerful technique to probe the dynamics of the excited singlet state. Upon excitation with a short pulse of light, the fluorescence intensity of this compound would be monitored over time. The resulting decay profile would provide the fluorescence lifetime (τf), which is the average time the molecule spends in the excited singlet state before returning to the ground state.
For many organic molecules, the fluorescence decay is a single exponential process. However, in some cases, a multi-exponential decay may be observed, indicating the presence of multiple excited-state species or complex decay pathways. In nitroaromatic compounds, fluorescence is often quenched due to efficient intersystem crossing to the triplet state. Therefore, a short fluorescence lifetime would be anticipated for this molecule.
A hypothetical data table for picosecond fluorescence decay parameters is shown below.
Interactive Data Table: Hypothetical Picosecond Fluorescence Decay Data
| Parameter | Value |
| Excitation Wavelength (nm) | e.g., 300 |
| Emission Wavelength (nm) | e.g., 450 |
| Fluorescence Lifetime (τf) (ps) | Expected to be short |
| Chi-squared (χ²) | Indicator of fit quality |
Femtosecond Transient Absorption
Femtosecond transient absorption spectroscopy provides even greater temporal resolution to investigate the ultrafast processes that occur immediately after photoexcitation. In this technique, a pump pulse excites the molecule, and a subsequent probe pulse measures the change in absorption as a function of time delay between the two pulses.
This method would allow for the direct observation of the initially formed excited singlet state (S1) and its evolution. It could potentially identify the formation of other transient species, such as the triplet state (T1) via intersystem crossing, or any photo-induced isomers or radicals. The rise and decay kinetics of the transient absorption signals at different wavelengths would provide rate constants for the various photophysical and photochemical processes occurring on the femtosecond to picosecond timescale. For nitroaromatic compounds, the dynamics of intersystem crossing and vibrational cooling are often key features observed with this technique.
Applications and Functional Roles in Advanced Chemical Sciences
Role as a Synthetic Building Block and Intermediate in Complex Molecule Synthesis
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Reagent in Specific Organic Transformations
Activation of Carboxylic Acids for Hydroxamic Acid and Urea Synthesis
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Mediator in β-Amino Alcohol Synthesis
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Material Science Applications
Design of Electro-Optical Materials (e.g., Liquid Crystals)
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Chromophore Development for Light-Sensitive Systems
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Constituent in Advanced Dye Systems (e.g., Azo Dyes)
While 4-Cyano-2-nitrophenyl benzoate (B1203000) is not typically the final dye molecule itself, its core chemical structure, the 4-cyano-2-nitrophenyl group, serves as a crucial intermediate and structural motif in the synthesis of advanced azo disperse dyes. emerald.comnih.gov Azo dyes are synthetic compounds characterized by the presence of an azo bond (–N=N–) connecting aromatic rings. nih.govnih.gov The specific arrangement of electron-withdrawing groups, such as the cyano (-CN) and nitro (-NO₂) moieties found in the 4-cyano-2-nitrophenyl structure, plays a significant role in the final properties of the dye.
These powerful electron-withdrawing groups are instrumental in tuning the electronic properties of the dye molecule, which in turn determines its color and fastness properties. sapub.org For instance, the diazonium salt derived from 2-amino-5-cyanobenzonitrile (a precursor to the 4-cyano-2-nitrophenyl moiety) can be coupled with various aromatic compounds to produce a range of dyes. emerald.com The resulting dyes often exhibit high tinctorial strength and brightness. sapub.org An example of a complex azo dye incorporating a similar structural feature is 3-((2-cyano-4-nitrophenyl)diazenyl)-2,6-dihydroxyisonicotinic acid. emerald.com The synthesis of such dyes typically involves a diazotization/coupling reaction, a cornerstone of industrial organic chemistry. nih.gov
Table 1: Examples of Azo Dyes Incorporating Cyano-Nitro-Aryl Structures
| Compound Name | Molecular Formula | Role of Cyano/Nitro Groups | Resulting Dye Color |
|---|---|---|---|
| 3-((2-cyano-4-nitrophenyl)diazenyl)-2,6-dihydroxyisonicotinic acid | C₁₃H₇N₅O₇ | Electron-withdrawing, color tuning | Yellow |
| 5-azo-thieno[2,3-d]oxazoles | Varies | Electron-withdrawing, color deepening | Varies |
This table presents examples of azo dye structures where the cyano and nitro functional groups are key to their function.
Structure-Reactivity Relationship in Catalyst Design
The structure of 4-Cyano-2-nitrophenyl benzoate dictates its reactivity, a principle that is central to physical organic chemistry and has implications for catalyst design. The reactivity of the ester is dominated by the two potent electron-withdrawing groups on the phenyl ring: the cyano (-CN) group at the 4-position and the nitro (-NO₂) group at the 2-position.
These groups significantly influence the electronic environment of the ester's carbonyl carbon. By pulling electron density away from the benzene (B151609) ring (a -I inductive and -M mesomeric effect), they make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.org This enhanced reactivity is quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ). wikipedia.orgutexas.edu Both the nitro and cyano groups have large, positive Hammett sigma (σ) values, indicating their strong electron-withdrawing nature. wikipedia.orgviu.ca
This predictable, high reactivity makes nitrophenyl esters, including this compound, excellent substrates for studying catalytic mechanisms, particularly for hydrolytic enzymes like esterases and thiolases. researchgate.net In catalyst design, understanding these structure-reactivity relationships is crucial. For instance, a catalyst designed to facilitate the hydrolysis of this ester would need to effectively stabilize the transition state of the nucleophilic attack on the highly activated carbonyl group. The predictable cleavage of the ester bond, releasing the nitrophenolate ion, provides a convenient spectroscopic marker to monitor reaction kinetics, aiding in the evaluation of catalyst efficiency. researchgate.net Dirhodium catalysts, for example, have been designed for site-selective functionalization, where the electronic nature of the substrate plays a key role in directing the catalyst's activity. nih.gov
Table 2: Hammett Substituent Constants (σ) for Relevant Groups
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect |
|---|---|---|---|
| Hydrogen (H) | 0.00 | 0.00 | Reference |
| Cyano (-CN) | 0.56 | 0.66 | Strong Electron-Withdrawing |
| Nitro (-NO₂) | 0.71 | 0.78 | Strong Electron-Withdrawing |
| Methyl (-CH₃) | -0.07 | -0.17 | Electron-Donating |
Data sourced from various compilations of Hammett constants. wikipedia.orgviu.ca These values quantify the electron-donating or electron-withdrawing nature of a substituent on a benzene ring.
Environmental Chemistry Considerations
The synthesis of this compound, typically achieved through the esterification of 4-cyano-2-nitrophenol with benzoyl chloride, involves the formation of several byproducts that require consideration for environmental and process efficiency reasons. libretexts.org The reaction is commonly conducted in the presence of a base, such as triethylamine (Et₃N), to neutralize the hydrochloric acid (HCl) that is generated. nih.govorganic-chemistry.org
The primary byproduct of this reaction is triethylamine hydrochloride (Et₃N·HCl). youtube.com Other potential byproducts include:
Unreacted Starting Materials: Residual 4-cyano-2-nitrophenol and benzoyl chloride may remain if the reaction does not go to completion.
Hydrolysis Products: If moisture is present in the reaction, benzoyl chloride can hydrolyze to form benzoic acid, and the ester product can hydrolyze back to the starting phenol and benzoic acid. libretexts.org
Side-Reaction Products: At elevated temperatures or with impure reagents, other minor, often colored, byproducts can form.
Minimization of these byproducts is achieved through careful control of reaction conditions. Key strategies include:
Use of Anhydrous Conditions: Employing dried solvents and glassware is critical to prevent the hydrolysis of the highly reactive benzoyl chloride. libretexts.org
Stoichiometric Control: Precise measurement of reactants ensures that one is not in large excess, which would complicate purification.
Temperature Management: The reaction is often cooled initially, as it can be exothermic, to prevent side reactions. youtube.com
Efficient Quenching and Workup: After the reaction, a careful workup procedure, often involving washing with water or dilute basic solutions, is used to remove the hydrochloride salt and any unreacted acid chloride. youtube.com
Table 3: Potential Byproducts in the Synthesis of this compound
| Byproduct | Source | Minimization Strategy |
|---|---|---|
| Triethylamine Hydrochloride | Neutralization of HCl by triethylamine | Stoichiometric control of base; Post-reaction aqueous wash |
| Benzoic Acid | Hydrolysis of benzoyl chloride or product | Strict anhydrous conditions |
| Unreacted Starting Materials | Incomplete reaction | Optimization of reaction time, temperature, and stoichiometry |
From a green chemistry perspective, the recyclability of reagents used in the synthesis of this compound is an important consideration. The primary reagents amenable to recycling are the organic solvent and the triethylamine base.
Solvent Recycling: Organic solvents such as dichloromethane (DCM) or toluene are often used as the reaction medium. After the reaction is complete, these solvents can be recovered from the reaction mixture by distillation and can be purified and reused for subsequent batches. oc-praktikum.deesrg.de This practice reduces both the cost of raw materials and the volume of chemical waste generated. solventwasher.com
Base Regeneration: The triethylamine used to scavenge HCl is converted into triethylamine hydrochloride, a water-soluble salt. This salt can be collected in the aqueous phase during the workup. The free triethylamine can be regenerated by treating the aqueous solution of its salt with a strong, inexpensive base like sodium hydroxide (B78521) (NaOH) or calcium oxide (CaO). patsnap.comgoogle.comgoogle.commdpi.com The liberated triethylamine, which is immiscible with the aqueous salt solution, can be separated, dried, and distilled for reuse, often with high recovery rates exceeding 95%. google.commdpi.com This process converts a waste product back into a valuable reagent, significantly improving the economic and environmental profile of the synthesis. google.com
Table 4: Reagent Recyclability Profile
| Reagent | Role in Synthesis | Post-Reaction Form | Recycling Method |
|---|---|---|---|
| Organic Solvent (e.g., DCM, Toluene) | Reaction Medium | Unchanged (in organic phase) | Distillation / Rectification |
| Triethylamine (Et₃N) | HCl Scavenger | Triethylamine Hydrochloride (Et₃N·HCl) | Basification (e.g., with NaOH), separation, and distillation |
| Benzoyl Chloride | Acylating Agent | Incorporated into product (or hydrolyzed) | Not typically recycled |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-((2-cyano-4-nitrophenyl)diazenyl)-2,6-dihydroxyisonicotinic acid |
| 5-azo-thieno[2,3-d]oxazoles |
| Arylazothienochromene |
| 2-amino-5-cyanobenzonitrile |
| 4-cyano-2-nitrophenol |
| Benzoyl chloride |
| Triethylamine |
| Hydrochloric acid |
| Triethylamine hydrochloride |
| Benzoic acid |
| Sodium hydroxide |
| Calcium oxide |
| Dichloromethane |
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes for Enhanced Sustainability and Efficiency
The development of sustainable and efficient synthetic methodologies is a cornerstone of modern chemistry. For 4-Cyano-2-nitrophenyl benzoate (B1203000), future research could focus on moving beyond traditional esterification methods, which often involve stoichiometric amounts of activating agents and potentially hazardous solvents.
One promising direction is the exploration of catalytic methods. For instance, the direct esterification of 4-cyano-2-nitrophenol with benzoic acid using novel, recyclable solid acid catalysts could offer a greener alternative to conventional methods that utilize benzoyl chloride. Furthermore, investigating enzymatic catalysis, perhaps using immobilized lipases, could provide a highly selective and environmentally benign route to the target molecule.
Elucidation of Complex Multi-Step Reaction Mechanisms
The reactivity of 4-Cyano-2-nitrophenyl benzoate is governed by the interplay of its functional groups. The electron-withdrawing nature of the cyano and nitro groups makes the ester linkage susceptible to nucleophilic attack. Future research should aim to thoroughly elucidate the mechanisms of its reactions.
Kinetic studies, employing techniques like stopped-flow spectroscopy, could be used to determine the rate laws for its hydrolysis and aminolysis reactions. The release of the 4-cyano-2-nitrophenoxide ion, which is likely to be colored, could provide a convenient spectroscopic handle for monitoring reaction progress, similar to the use of 4-nitrophenoxide in studies of other esters. semanticscholar.org
Investigating the reaction pathways—whether they proceed through a concerted or a stepwise mechanism—would be a key area of focus. The construction of Hammett and Brønsted plots by studying the reactions of a series of substituted benzoates or with a range of nucleophiles would provide valuable insights into the transition state structure and the nature of charge development during the reaction. semanticscholar.org These mechanistic studies are crucial for optimizing reaction conditions and for designing new applications for the compound.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules. For this compound, advanced computational modeling can provide insights that are difficult to obtain experimentally.
Density Functional Theory (DFT) calculations can be employed to determine the molecule's three-dimensional structure, electron distribution, and spectroscopic properties. For instance, calculating the dihedral angles between the aromatic rings and the planarity of the ester group can offer insights into its conformational preferences, which can be compared with crystallographic data of related compounds like 4-Formyl-2-nitrophenyl benzoate. researchgate.net
Furthermore, computational modeling can be used to map out the potential energy surfaces of its reactions. This would allow for the theoretical determination of transition state geometries and activation energies, providing a deeper understanding of the reaction mechanisms discussed in the previous section. Such predictive modeling can guide experimental work by identifying the most promising reaction conditions and substrates.
Exploration of New Functional Material Platforms
The unique electronic properties of this compound, arising from the combination of electron-withdrawing groups, make it an interesting candidate for the development of new functional materials. Research in this area could focus on its potential applications in materials science.
One avenue of exploration is in the field of nonlinear optical (NLO) materials. The significant dipole moment and hyperpolarizability expected for this molecule could lead to materials with second-order NLO properties, which are valuable for applications in telecommunications and optical data processing.
Additionally, the electron-deficient nature of the aromatic ring could be exploited in the design of charge-transfer complexes. By co-crystallizing this compound with electron-rich aromatic compounds, it may be possible to create new materials with interesting electronic and photophysical properties, such as organic conductors or materials for organic light-emitting diodes (OLEDs).
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. nih.govflinders.edu.au The integration of the synthesis of this compound into a continuous flow process represents a significant future research direction.
A flow chemistry setup could allow for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. flinders.edu.au For instance, a multi-step flow synthesis could be designed where the nitration, cyanation, and esterification steps are performed sequentially in different reactor modules without the need for manual intervention. flinders.edu.au This approach would be particularly beneficial for handling potentially hazardous reagents and intermediates often involved in such syntheses. nih.gov The development of a robust and automated flow synthesis would not only improve the efficiency of its production but also enable its on-demand synthesis for various research and development applications. Recent advancements in flow chemistry have demonstrated its utility in the synthesis of various nitrophenyl compounds and other active pharmaceutical ingredients. researchgate.netnih.gov
Development of Chiral Analogues and Stereoselective Processes
The introduction of chirality into the this compound scaffold would open up new avenues for research, particularly in the fields of medicinal chemistry and materials science. Future work could focus on the synthesis of chiral analogues and the development of stereoselective processes.
This could be achieved by using chiral building blocks, for example, by starting with a chiral benzoic acid derivative or a chiral alcohol in the esterification step. Alternatively, asymmetric catalysis could be employed to introduce stereocenters into the molecule.
The resulting chiral analogues could be investigated for their biological activity, as stereochemistry often plays a crucial role in the interaction of molecules with biological targets. Furthermore, the chiroptical properties of these new compounds, such as their circular dichroism, could be studied, and their potential applications in areas like chiral sensing or as components of liquid crystals could be explored.
Q & A
Basic Research Questions
Q. How can researchers design experiments to optimize the synthesis of 4-Cyano-2-nitrophenyl benzoate?
- Methodological Answer : Use factorial design to systematically vary reaction parameters (e.g., temperature, catalyst concentration, solvent polarity). For example, a 2³ factorial design (three factors at two levels) can identify interactions between variables like nitration efficiency and esterification yield . Pre-experimental screening (e.g., one-factor-at-a-time) may precede full factorial setups to narrow critical variables.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- HPLC (High-Performance Liquid Chromatography) for purity assessment (>95% threshold is typical for research-grade compounds) .
- NMR/IR spectroscopy to confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹ in IR, aromatic proton splitting in ¹H NMR) .
- Melting point analysis (compare with literature values, e.g., analogs like 4-Nitrocinnamic acid melt at ~289°C) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Use cold storage (0–6°C) to prevent decomposition, as nitro and cyano groups may destabilize under heat .
- Follow protocols for nitrophenyl derivatives: wear nitrile gloves, work in a fume hood, and avoid contact with reducing agents to prevent explosive byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yield data for nitro-substituted benzoates?
- Methodological Answer : Apply regression analysis to model yield variability. For instance, orthogonal design (e.g., Taguchi method) isolates confounding factors like side reactions (e.g., nitro group reduction) or solvent polarity effects. Data normalization against internal standards (e.g., 3-Nitrodibenzofuran) reduces instrumental error .
Q. What computational tools enhance the study of this compound’s reactivity?
- Methodological Answer :
- COMSOL Multiphysics simulates reaction kinetics (e.g., ester hydrolysis under varying pH) .
- AI-driven molecular docking predicts interactions with biological targets (e.g., nitroreductase enzymes) using structural analogs (e.g., 4-Hydroxy-4-(4-nitrophenyl)butan-2-one) .
Q. How can researchers optimize solvent systems for recrystallizing nitroaromatic esters?
- Methodological Answer : Use phase diagrams to map solubility in mixed solvents (e.g., ethanol-water). For this compound, a 7:3 ethanol:water ratio may maximize crystal yield while minimizing nitro group hydrolysis. Monitor via UV-Vis spectroscopy (λmax ~260–280 nm for nitroaromatics) .
Q. What strategies mitigate side reactions during nitrophenyl ester synthesis?
- Methodological Answer :
- Protecting group chemistry : Temporarily block reactive sites (e.g., cyano groups) with tert-butyloxycarbonyl (Boc) to prevent unintended cyclization .
- Low-temperature nitration : Use HNO₃/H₂SO₄ at –10°C to reduce polynitration byproducts .
Data Management & Experimental Design
Q. How should researchers statistically validate reproducibility in nitroaromatic compound studies?
- Methodological Answer : Perform triplicate experiments with ANOVA (Analysis of Variance) to assess intra- and inter-batch variability. For example, compare yields across three independent syntheses of this compound under identical conditions. Use p < 0.05 as the significance threshold .
Q. What reactor designs improve scalability for nitro-substituted benzoates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
